2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound classified under the thienopyrimidine derivatives. This compound features a thieno[3,2-d]pyrimidine core structure with various substituents, including a bromophenyl group and a nitrophenyl group, which contribute to its potential biological activity. The molecular formula of this compound is and its molecular weight is approximately .
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple synthetic steps. A common method includes the Gewald reaction, where a mixture of ethyl cyanoacetate and elemental sulfur is reacted under basic conditions to form key intermediates. Subsequent reactions can involve cyclization with aryl thiols or other electrophiles to introduce the desired functional groups .
The molecular structure of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be described using several structural representations:
InChI=1S/C19H14BrN3O3S2/c20-13-3-7-14(8-4-13)22-18(24)17-16(9-10-27-17)21-19(22)28-11-12-1-5-15(6-2-12)23(25)26/h1-8H,9-11H2
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)[N+](=O)[O-]
These structural formulas indicate the arrangement of atoms and the connectivity within the molecule .
The chemical reactivity of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one primarily involves nucleophilic substitutions and electrophilic additions due to the presence of various functional groups.
The mechanism of action for 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is tied to its ability to inhibit specific protein kinases and other molecular targets involved in cell signaling pathways.
The physical and chemical properties of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one include:
The applications of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one are diverse:
This detailed analysis highlights the significance of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one in both academic research and potential therapeutic applications.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.: 82-71-3